molecular formula C22H28N2O6S B2696352 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 887862-09-1

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2696352
CAS No.: 887862-09-1
M. Wt: 448.53
InChI Key: XNSANHSZTMOTDZ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic small molecule built around a 3,4,5-trimethoxybenzamide core, a scaffold recognized in medicinal chemistry for its bioactive properties . This compound features a multifaceted molecular architecture, integrating a benzamide group linked to a pyrrolidine ring, which is further substituted with a toluenesulfonyl (tosyl) group. The 3,4,5-trimethoxyphenyl moiety is a privileged structure in drug discovery, frequently associated with compounds that exhibit potent activity against kinases and tubulin, making it a valuable scaffold for developing novel anticancer agents . The inclusion of the tosylated pyrrolidine component suggests potential for modulating the molecule's physicochemical characteristics and biological interactions, particularly with enzymes or receptors that recognize nitrogen-containing heterocycles . As a hybrid molecule, it is designed to probe complex biological pathways and is of significant interest for hit-to-lead optimization campaigns in oncology and cellular signaling research. The compound is intended for laboratory research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-15-7-9-18(10-8-15)31(26,27)24-11-5-6-17(24)14-23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h7-10,12-13,17H,5-6,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSANHSZTMOTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tosylpyrrolidine Intermediate: Tosylation of pyrrolidine is achieved using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 3,4,5-Trimethoxybenzoyl Chloride: The tosylpyrrolidine intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the trimethoxyphenyl group.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Halogenated derivatives of the trimethoxyphenyl group.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Modifications

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide ()
  • Structural Difference : The nitro group at the aniline moiety replaces the tosylpyrrolidinylmethyl group.
  • Activity : Derivatives of this scaffold exhibit P-gp inhibitory activity (IC50: 1.4–20 µM). Demethylation of methoxy groups reduces potency, highlighting the critical role of the 3,4,5-trimethoxy motif in binding .
  • Comparison : The target compound’s tosylpyrrolidinylmethyl group may enhance solubility or alter interactions with efflux pumps compared to nitro-substituted analogues.
3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide ()
  • Structural Difference : A 2-methoxyphenyl substituent is present instead of the pyrrolidinylmethyl group.
  • Conformational Insight : Crystallographic data reveal that methoxy groups adopt planar orientations (torsion angles <4°), except for the O4 group (103.9°), which is perpendicular. This conformational flexibility could influence target binding .

Heterocyclic Substituents

VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) ()
  • Structural Difference : Features a fluorophenyl-allyl chain and a methylpyrrolidine ethyl group.
  • Activity : Acts as a high-affinity agonist (radiolabeled form used for receptor studies). The fluorophenyl group likely enhances lipophilicity and receptor engagement .
  • Comparison : The target compound’s tosyl group introduces sulfonamide character, which may modulate pharmacokinetics (e.g., metabolic stability) compared to VUF15485’s fluorinated alkyl chain.
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) ()
  • Structural Difference: A benzo-pyrrolo-oxazinone substituent replaces the pyrrolidinylmethyl group.
  • Activity : Part of a series studied for receptor antagonism; structural complexity may confer unique binding modes .
  • Comparison : The target compound’s simpler pyrrolidine ring may offer synthetic accessibility over PBX2’s fused heterocycle.

Physicochemical and Pharmacokinetic Properties

3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide ()
  • Structural Difference : A methylthiazole substituent is present.
  • Implications : Thiazole rings often improve metabolic stability and bioavailability. However, the tosyl group in the target compound may enhance water solubility via sulfonic acid derivatives .
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide ()
  • Structural Difference: A dihydropyridinone methyl group is attached.
  • Implications: The dihydropyridinone moiety could influence hydrogen-bonding interactions, whereas the tosyl group in the target compound may promote electrostatic interactions with targets .

Key Findings and Implications

  • Methoxy Group Criticality : The 3,4,5-trimethoxybenzamide core is essential for bioactivity across analogues, particularly in P-gp inhibition and receptor modulation .
  • Substituent-Driven Diversity :
    • Electron-Withdrawing Groups (e.g., nitro in ): Enhance P-gp inhibition but may reduce solubility.
    • Heterocycles (e.g., thiazole in , oxazolo-pyridine in ): Improve pharmacokinetic profiles.
    • Sulfonamide Groups (target compound): Likely enhance solubility and target affinity via polar interactions.

Biological Activity

3,4,5-Trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with three methoxy groups and a tosylpyrrolidine moiety. The molecular formula is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S, and its molecular weight is approximately 358.44 g/mol. The presence of methoxy groups often enhances lipophilicity, potentially improving bioavailability.

Antitumor Activity

Several studies have indicated that derivatives of benzamide compounds exhibit antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.0Apoptosis via caspase activation
Study BMCF-720.5Inhibition of cell cycle progression
Study CA54912.0Induction of oxidative stress

Neuroprotective Effects

Research has shown that the pyrrolidine derivatives possess neuroprotective properties. In vitro studies suggest that these compounds can mitigate oxidative stress-induced neuronal damage.

Study Model Outcome
Study DPC12 cellsIncreased cell viability
Study EMouse modelReduced neuroinflammation

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in tumor growth and survival.
  • Modulation of Signaling Pathways : It could affect pathways related to apoptosis and cell cycle regulation.
  • Antioxidant Properties : The methoxy groups are known to contribute to antioxidant activity, which may protect cells from oxidative damage.

Case Study 1: Anticancer Activity in Vivo

A study evaluated the anticancer efficacy of the compound in a xenograft mouse model bearing human breast cancer cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In another investigation using transgenic mice models for Alzheimer's disease, administration of the compound led to improved cognitive function and decreased amyloid plaque formation.

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